N4-Benzoyl-3'-deoxycytidine

Overview

Description

N4-Benzoyl-3’-deoxycytidine is a purine nucleoside analog known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exerts its anticancer effects by inhibiting DNA synthesis and inducing apoptosis .

Mechanism of Action

Target of Action

N4-Benzoyl-3’-deoxycytidine is a purine nucleoside analog . It primarily targets indolent lymphoid malignancies . These malignancies are a group of slow-growing lymphomas and leukemias .

Mode of Action

The compound interacts with its targets by inhibiting DNA synthesis . This interaction results in the induction of apoptosis, a process of programmed cell death . The induction of apoptosis leads to the death of the malignant cells .

Biochemical Pathways

The biochemical pathways affected by N4-Benzoyl-3’-deoxycytidine are those involved in DNA synthesis and apoptosis . By inhibiting DNA synthesis, the compound prevents the replication of malignant cells . The induction of apoptosis leads to the elimination of these cells .

Result of Action

The result of N4-Benzoyl-3’-deoxycytidine’s action is the reduction in the number of malignant cells in indolent lymphoid malignancies . This is achieved through the inhibition of DNA synthesis, preventing the replication of these cells, and the induction of apoptosis, leading to their elimination .

Biochemical Analysis

Biochemical Properties

N4-Benzoyl-3’-deoxycytidine has broad antitumor activity, targeting indolent lymphoid malignancies . The anticancer mechanisms of this compound rely on the inhibition of DNA synthesis and the induction of apoptosis .

Cellular Effects

The cellular effects of N4-Benzoyl-3’-deoxycytidine are primarily due to its ability to inhibit DNA synthesis and induce apoptosis . This leads to a decrease in the proliferation of cancer cells, particularly those associated with indolent lymphoid malignancies .

Molecular Mechanism

At the molecular level, N4-Benzoyl-3’-deoxycytidine exerts its effects by inhibiting DNA synthesis and inducing apoptosis . This is achieved through its interactions with various biomolecules involved in these processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-Benzoyl-3’-deoxycytidine typically involves the benzoylation of D-cytidine. This reaction is carried out in an organic solvent using benzoic anhydride as the benzoylating agent . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of N4-Benzoyl-3’-deoxycytidine may utilize mechanochemical phosphoramidite chemistry, which offers advantages such as reduced use of toxic solvents and improved mixing of solid reagents . This method is particularly beneficial for large-scale synthesis due to its efficiency and environmental friendliness.

Chemical Reactions Analysis

Types of Reactions

N4-Benzoyl-3’-deoxycytidine undergoes various chemical reactions, including:

Oxidation: This reaction can modify the nucleoside to form different derivatives.

Reduction: Reduction reactions can be used to alter the functional groups on the nucleoside.

Substitution: Common in nucleoside chemistry, substitution reactions can introduce new functional groups to the molecule.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions are often derivatives of N4-Benzoyl-3’-deoxycytidine with modified functional groups, which can enhance or alter its biological activity.

Scientific Research Applications

N4-Benzoyl-3’-deoxycytidine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of nucleosides and nucleotides.

Biology: Studied for its role in DNA synthesis inhibition and apoptosis induction.

Medicine: Investigated for its potential as an anticancer agent targeting lymphoid malignancies

Comparison with Similar Compounds

Similar Compounds

N4-Benzoyl-2’-deoxycytidine: Another nucleoside analog with similar anticancer properties.

Decitabine: A cytidine analog used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.

Uniqueness

N4-Benzoyl-3’-deoxycytidine is unique due to its specific targeting of indolent lymphoid malignancies and its dual mechanism of inhibiting DNA synthesis and inducing apoptosis. This makes it a valuable compound in the development of targeted cancer therapies .

Biological Activity

N4-Benzoyl-3'-deoxycytidine (Bz-dC) is a nucleoside analog that has garnered attention in the fields of antiviral and anticancer research due to its unique structural modifications that enhance biological activity. This article will explore the biological activity of Bz-dC, including its mechanisms of action, synthesis, and relevant case studies.

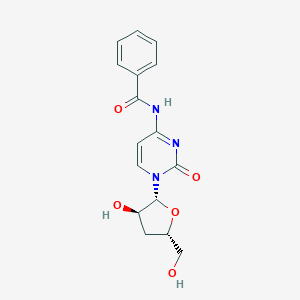

Chemical Structure and Properties

This compound is derived from cytidine, featuring a benzoyl group attached to the nitrogen at position 4 and a deoxyribose sugar at position 3. The molecular formula is with a molecular weight of 331.3 g/mol . Its structure allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry.

Bz-dC exhibits its biological effects primarily through the following mechanisms:

- Inhibition of Viral Replication : Bz-dC has demonstrated antiviral properties against several viruses by functioning as a chain terminator during nucleic acid synthesis. This property is particularly significant in the context of RNA viruses, where it interferes with viral polymerases, thereby inhibiting replication .

- Anticancer Activity : The compound has shown potential in inhibiting cell proliferation in various cancer cell lines. Studies indicate that Bz-dC can induce apoptosis and inhibit DNA synthesis in cancer cells, making it a candidate for further development as an anticancer agent .

Synthesis

The synthesis of this compound involves several steps, typically starting from cytidine or its derivatives. The process often includes:

- Protection of Functional Groups : Protecting groups are added to prevent unwanted reactions during the synthesis.

- Acylation : The introduction of the benzoyl group at the N4 position is achieved through acylation reactions.

- Deprotection : After acylation, protecting groups are removed to yield the final product.

This synthetic pathway allows for high yields and purity, facilitating further research into its biological applications .

Antiviral Activity

Research has highlighted Bz-dC's effectiveness against various viral infections, particularly in cell culture studies. For instance, it has been shown to reduce titers of Zika and West Nile viruses significantly . The compound's mechanism involves the inhibition of viral RNA-dependent RNA polymerases, which are crucial for viral replication.

Anticancer Activity

Bz-dC has been evaluated for its antiproliferative effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Effect Observed | Reference |

|---|---|---|---|

| MDA-MB-231 (Breast) | 0.075 | Significant inhibition | |

| HeLa (Cervical) | 0.058 | Induction of apoptosis | |

| A549 (Lung) | 0.021 | Cell cycle arrest |

Case Studies

- Zika Virus Study : A study demonstrated that Bz-dC effectively reduced Zika virus replication in vitro, suggesting its potential as a therapeutic agent against this virus .

- Cancer Treatment Research : In a recent study involving breast cancer cell lines, Bz-dC showed remarkable cytotoxicity, leading to reduced cell viability and increased apoptosis rates .

Properties

IUPAC Name |

N-[1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O5/c20-9-11-8-12(21)15(24-11)19-7-6-13(18-16(19)23)17-14(22)10-4-2-1-3-5-10/h1-7,11-12,15,20-21H,8-9H2,(H,17,18,22,23)/t11-,12+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUGKQHJTFHHVDD-YWPYICTPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(C1O)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80573489 | |

| Record name | N-Benzoyl-3'-deoxycytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161110-00-5 | |

| Record name | N-Benzoyl-3'-deoxycytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.